1-(Bromomethyl)-4-ethoxybenzene
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Overview
Description
1-(Bromomethyl)-4-ethoxybenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where a bromomethyl group (-CH2Br) and an ethoxy group (-OCH2CH3) are substituted at the para positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-ethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxytoluene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-ethoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), sodium cyanide (NaCN), and primary or secondary amines.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include 4-ethoxybenzyl alcohol, 4-ethoxybenzonitrile, and 4-ethoxybenzylamines.
Oxidation: Products include 4-ethoxybenzaldehyde and 4-ethoxybenzoic acid.
Reduction: The major product is 4-ethoxytoluene.
Scientific Research Applications
1-(Bromomethyl)-4-ethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethoxybenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the bromine atom is replaced by other functional groups. The ethoxy group on the benzene ring can also participate in reactions, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(Chloromethyl)-4-ethoxybenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethoxy group.
Uniqueness
1-(Bromomethyl)-4-ethoxybenzene is unique due to the presence of both the bromomethyl and ethoxy groups, which confer distinct reactivity and solubility properties. The ethoxy group increases the compound’s solubility in organic solvents, while the bromomethyl group provides a reactive site for various synthetic transformations .
Properties
IUPAC Name |
1-(bromomethyl)-4-ethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYLIWBLUTYRTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563911 |
Source
|
Record name | 1-(Bromomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2606-57-7 |
Source
|
Record name | 1-(Bromomethyl)-4-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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